(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
CAS No.: 2173052-75-8
Cat. No.: VC2612484
Molecular Formula: C11H19ClN2O3S
Molecular Weight: 294.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173052-75-8 |
|---|---|
| Molecular Formula | C11H19ClN2O3S |
| Molecular Weight | 294.8 g/mol |
| IUPAC Name | [(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2O3S.ClH/c14-11(8-2-1-3-8)13-5-4-12-9-6-17(15,16)7-10(9)13;/h8-10,12H,1-7H2;1H/t9-,10+;/m0./s1 |
| Standard InChI Key | QVACMARQDAJZIJ-BAUSSPIASA-N |
| Isomeric SMILES | C1CC(C1)C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl |
| SMILES | C1CC(C1)C(=O)N2CCNC3C2CS(=O)(=O)C3.Cl |
| Canonical SMILES | C1CC(C1)C(=O)N2CCNC3C2CS(=O)(=O)C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a complex heterocyclic compound characterized by its bicyclic structure consisting of a thieno[3,4-b]pyrazine core. The compound features specific stereochemistry at the 4a and 7a positions (R and S, respectively), which is critical to its three-dimensional structure and potential biological activity. The 6,6-dioxide designation indicates oxidation of the sulfur atom, while the hydrochloride salt form enhances water solubility compared to the free base .
Basic Chemical Information
The following table summarizes the key chemical identifiers and properties of the compound:
| Property | Value |
|---|---|
| Chemical Name | (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride |
| CAS Registry Number | 2173052-75-8 |
| Molecular Formula | C₁₁H₁₉ClN₂O₃S |
| Molecular Weight | 294.80 g/mol |
| PubChem CID | 129009059 |
| Parent Compound | CID 121582910 ([(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone) |
Structural Representation
The structural features of this compound include:
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A thieno[3,4-b]pyrazine bicyclic core
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A cyclobutylcarbonyl substituent at the N-1 position
-
Sulfone group (6,6-dioxide) in the thieno component
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Specific stereochemistry at the 4a and 7a positions (R and S)
-
Hydrochloride salt formation
The compound's SMILES notation (C1CC(C1)C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl) and InChI code (InChI=1S/C11H18N2O3S.ClH/c14-11(8-2-1-3-8)13-5-4-12-9-6-17(15,16)7-10(9)13;/h8-10,12H,1-7H2;1H/t9-,10+;/m0./s1) provide standardized representations of its structure .
Chemical Properties and Reactivity
The chemical properties of (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride are significantly influenced by its functional groups and structural features.
Physical Properties
As a hydrochloride salt, this compound likely exhibits enhanced water solubility compared to its free base form. The presence of the cyclobutylcarbonyl group contributes to its lipophilicity, while the sulfone group increases its polar character. The compound's stereochemistry at positions 4a and 7a creates a specific three-dimensional conformation that may influence its molecular interactions and biological activity .
Chemical Reactivity
The compound contains several reactive sites:
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The amide bond between the cyclobutylcarbonyl group and the pyrazine nitrogen
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The sulfone group, which is relatively stable but can undergo certain transformations
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The secondary amine within the pyrazine ring
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The hydrochloride salt, which can be neutralized to yield the free base
These functional groups provide potential sites for chemical modifications, which could be utilized in the synthesis of structural analogs or in structure-activity relationship studies.
Synthesis and Related Compounds
The synthesis of (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride likely involves multiple steps, beginning with the construction of the thieno[3,4-b]pyrazine core with appropriate stereochemistry, followed by functionalization and salt formation.
Related Compounds
Several compounds share structural similarities with (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride:
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The parent compound [(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone (CID 121582910)
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(4aR,7aS)-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS: 1212331-13-9), which lacks the cyclobutylcarbonyl group
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Structurally related bicyclic compounds such as (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CID 1519435)
These structural analogs provide context for understanding the structure-activity relationships and potential applications of the target compound.
Comparison with Related Bicyclic Compounds
To better understand the significance of (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride, it is valuable to compare it with related bicyclic structures.
Structural Comparison
The following table compares key structural features of this compound with related bicyclic compounds:
| Compound | Core Structure | Key Substituents | Stereochemistry | Molecular Weight |
|---|---|---|---|---|
| (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride | Thieno[3,4-b]pyrazine | Cyclobutylcarbonyl, Sulfone, HCl | 4aR,7aS | 294.80 g/mol |
| (4aR,7aS)-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide | Thieno[3,4-b]pyrazine | Sulfone | 4aR,7aS | 176.24 g/mol |
| (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | Pyrrolo[3,4-b]pyridine | tert-Butoxycarbonyl | 4aS,7aS | 226.32 g/mol |
These structural differences likely lead to distinct physicochemical properties and biological activities for each compound.
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